

"2-Amino-3-phenylpropanenitrile hydrochloride"

CAS number 93554-83-7

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Compound of Interest

Compound Name: 2-Amino-3-phenylpropanenitrile hydrochloride

Cat. No.: B113309

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An In-Depth Technical Guide to **2-Amino-3-phenylpropanenitrile hydrochloride** (CAS: 93554-83-7)

Executive Summary

2-Amino-3-phenylpropanenitrile hydrochloride (CAS No. 93554-83-7) is a pivotal chemical intermediate, primarily recognized as the nitrile analogue of the essential amino acid, phenylalanine. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, detailed synthesis via the Strecker reaction, modern analytical characterization techniques, significant applications as a versatile building block in synthetic chemistry, and essential safety and handling protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

2-Amino-3-phenylpropanenitrile hydrochloride is the salt form of α -aminobenzyl cyanide. The hydrochloride moiety enhances the compound's stability and modifies its solubility profile, making it amenable to various synthetic and handling conditions. Its structure is foundational to its utility, combining a reactive nitrile group, a primary amine, and a benzyl side chain, mirroring the structure of phenylalanine.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	93554-83-7	[1] [2]
Molecular Formula	C ₉ H ₁₀ N ₂ ·HCl	[3]
Molecular Weight	182.65 g/mol	
Chemical Structure		
IUPAC Name	2-amino-3-phenylpropanenitrile hydrochloride	
Synonyms	α-Aminobenzenepropanenitrile hydrochloride, Phenylalanine nitrile hydrochloride	[4] [5]
Physical Form	Solid	[1]
Purity (Typical)	≥95%	[1] [6]
SMILES	C1=CC=C(C=C1)CC(C#N)N.C 	

Synthesis and Mechanism: The Strecker Reaction

The most direct and widely recognized method for synthesizing α-amino nitriles, including 2-amino-3-phenylpropanenitrile, is the Strecker synthesis.[\[7\]](#)[\[8\]](#) This robust, one-pot, three-component reaction provides an efficient route from simple aldehydic precursors.

The Strecker Synthesis Pathway

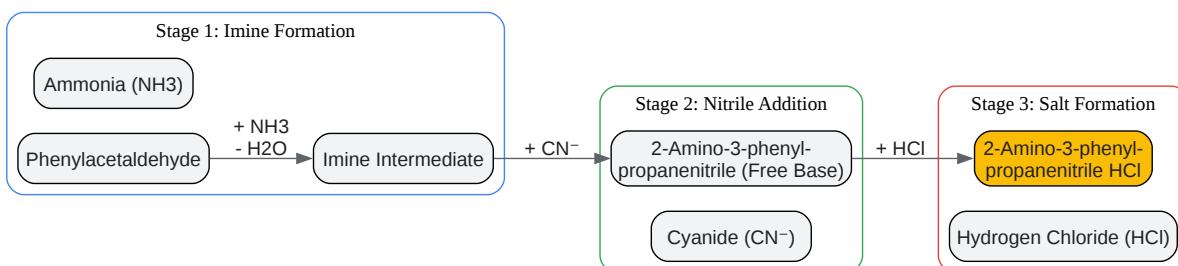
The synthesis proceeds in two primary stages starting from phenylacetaldehyde:

- **Iminium Ion Formation:** Phenylacetaldehyde reacts with ammonia. The ammonium ion (formed *in situ*, often with a mild acid catalyst like acetic acid) protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[\[8\]](#) Subsequent dehydration

leads to the formation of an imine, which is in equilibrium with its protonated form, the iminium ion. The removal of water drives this equilibrium forward.

- Cyanide Addition: A nucleophilic cyanide source, such as sodium cyanide (NaCN), attacks the electrophilic carbon of the iminium ion.^[8] This step forms the stable α -amino nitrile product, 2-amino-3-phenylpropanenitrile. The final step involves protonation to yield the hydrochloride salt.

Strecker Synthesis Mechanism



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Mechanism of the Strecker synthesis for 2-Amino-3-phenylpropanenitrile HCl.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic routes and provides a self-validating system for laboratory-scale preparation.^[4]

Synthesis Workflow

1. Prepare NaCN solution (30 wt%) and saturate with NH₃ gas at 25°C.

2. Add acetic acid (catalyst) to the cyanide/ammonia mixture.

3. Add phenylacetaldehyde dropwise while maintaining temperature at 35°C.

4. Stir for 4 hours to complete the reaction.

5. Workup: Extract aqueous mixture with Dichloromethane (CH₂Cl₂).

6. Evaporate organic solvent to obtain crude amino nitrile oil.

7. Redissolve crude oil in diethyl ether.

8. Precipitate the salt by adding saturated HCl in dioxane.

9. Filter, wash with ether, and dry the final product.

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Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

- Reaction Setup: A 30 wt% aqueous solution of sodium cyanide (4.0 mol) is charged into a suitable reactor at 25°C and saturated with ammonia gas.
 - Causality: Ammonia serves as the nitrogen source for the amino group. Saturating the solution ensures it is readily available for imine formation.
- Catalyst Addition: Acetic acid (4.0 mol) is added over 30 minutes.
 - Causality: Acetic acid acts as a mild acid catalyst, facilitating the protonation of the aldehyde's carbonyl group, which is the rate-determining step for imine formation.
- Aldehyde Addition: Phenylacetaldehyde (4.0 mol) is added dropwise over 45 minutes, maintaining the reaction temperature at 35°C.
 - Causality: Slow addition controls the exothermic reaction and prevents side-product formation.
- Reaction: The mixture is stirred for 4 hours at 35°C to ensure the reaction proceeds to completion.
- Extraction: The reaction mixture is extracted with dichloromethane (CH_2Cl_2).
 - Causality: The organic amino nitrile product is more soluble in dichloromethane than in the aqueous reaction medium, allowing for its separation from inorganic salts.
- Isolation of Free Base: The organic layer is evaporated under reduced pressure to yield the crude 2-amino-3-phenylpropanenitrile as a residual oil.
- Salt Formation: The residue is dissolved in diethyl ether. A saturated solution of HCl in dioxane is then added.
 - Causality: The hydrochloride salt is insoluble in diethyl ether, causing it to precipitate out of the solution. This is a standard and efficient method for both purification and conversion to a stable, solid form. A reported yield for this precipitation step is 80-85%.[\[4\]](#)

- Final Product Isolation: The precipitated solid is collected by filtration, washed with fresh diethyl ether to remove any soluble impurities, and dried under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is critical. A multi-technique approach is necessary for comprehensive characterization.

Table 2: Analytical Characterization Techniques

Technique	Purpose	Expected Results
¹ H NMR	Structural confirmation & purity	Signals corresponding to aromatic protons (~7.2-7.4 ppm), the benzylic CH ₂ group, the α -CH group, and the amine protons.
¹³ C NMR	Carbon skeleton confirmation	Distinct signals for the nitrile carbon (~118-125 ppm), aromatic carbons, benzylic carbon, and the α -carbon.
FT-IR Spectroscopy	Functional group identification	A sharp, characteristic absorbance for the nitrile (C≡N) stretch around 2240-2260 cm ⁻¹ . Broad N-H stretching for the ammonium salt.
Mass Spectrometry	Molecular weight verification	The mass spectrum should show the molecular ion peak for the free base (C ₉ H ₁₀ N ₂) at m/z \approx 146.08.
HPLC	Purity assessment	A single major peak indicating high purity. A HILIC method is recommended.

Advanced Chromatographic Analysis: HILIC-HPLC

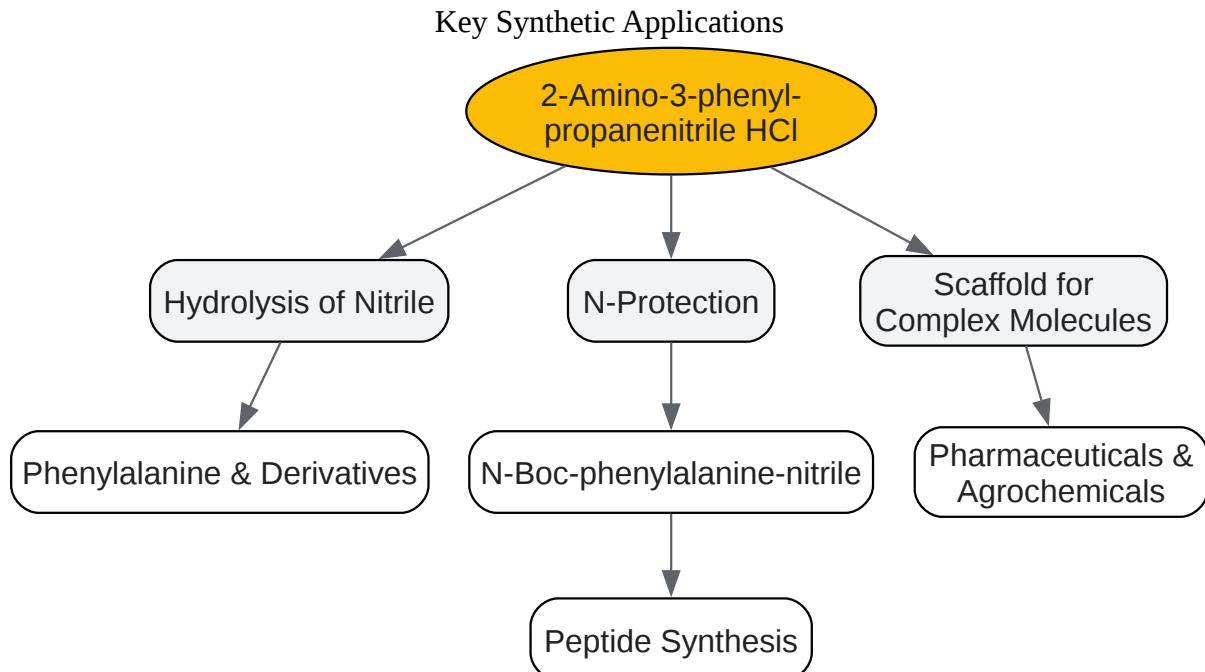
Standard reversed-phase HPLC is often challenging for highly polar compounds like amino nitriles due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative that provides excellent retention and separation without the need for derivatization.^[9]

Exemplary HILIC-HPLC Method:

- Column: Silica-based HILIC column (e.g., with amide or cyano stationary phase).
- Mobile Phase: Isocratic elution with a high percentage of an organic solvent, such as Acetonitrile:Aqueous Buffer (e.g., 20 mM ammonium formate, pH 3.0) in a 90:10 v/v ratio.
 - Causality: The high organic content creates an aqueous layer on the silica surface, allowing the polar analyte to partition and be retained.
- Detector: UV at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

Applications in Research and Development

2-Amino-3-phenylpropanenitrile hydrochloride is not an end-product but a versatile intermediate with significant potential in several areas of chemical synthesis.



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Core applications stemming from the compound's reactive functional groups.

- Precursor to Phenylalanine and Analogues: The most direct application is the hydrolysis of the nitrile group to a carboxylic acid. This transformation, typically achieved under strong acidic or basic conditions, converts the molecule directly into racemic phenylalanine, which can then be used in further syntheses or resolved into its pure enantiomers.
- Building Block in Peptide Synthesis: The amine group can be protected (e.g., with a Boc or Fmoc group) to form a stable intermediate like (S)-N-Boc-phenylalanine-nitrile.^[10] This protected form is a valuable building block for synthesizing non-natural peptides or peptidomimetics where the C-terminal carboxylic acid is replaced by a nitrile or other functional group. Such modifications are crucial in drug discovery to enhance metabolic stability or receptor binding affinity.
- Pharmaceutical and Agrochemical Scaffolding: The compound serves as a versatile scaffold. The amine and nitrile groups can be independently modified to create a diverse library of compounds for screening in drug discovery and agrochemical research.^{[5][10]}

Safety, Handling, and Storage

While specific, comprehensive toxicological data for **2-amino-3-phenylpropanenitrile hydrochloride** is not readily available, its chemical nature—an amino nitrile—requires that it be handled with significant care, assuming high toxicity.^[11] Nitriles can be metabolic precursors to cyanide, and primary amines can be irritants.

Table 3: Safety and Handling Guidelines

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US).	To prevent skin and eye contact with the potentially hazardous solid.[11]
Handling	Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.	To prevent inhalation of airborne particles.[12]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials (e.g., strong oxidizing agents).	To maintain chemical integrity and prevent accidental release.[12]
First Aid: Eyes	Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.	To rinse away any particulate matter and minimize irritation. [12]
First Aid: Skin	Wash off immediately with soap and plenty of water. Remove contaminated clothing.	To decontaminate the skin surface.
First Aid: Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.	To remove the individual from exposure.[12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	To ensure environmental and public safety.

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